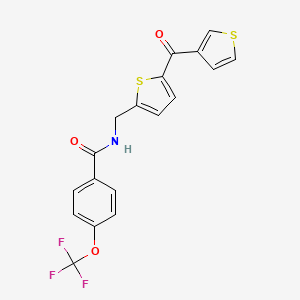

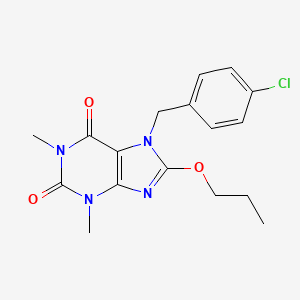

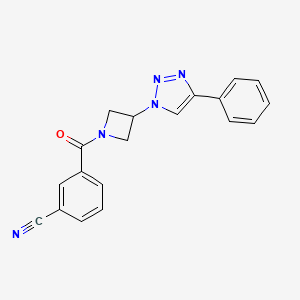

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine” is a chemical compound with the molecular formula C11H11NOS2 . It has a molecular weight of 237.34 .

Molecular Structure Analysis

The molecular structure of “2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine” consists of two thiophene rings connected by a carbonyl group and an ethan-1-amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine” are not fully detailed in the sources I found. It is known that this compound has a molecular weight of 237.34 .Aplicaciones Científicas De Investigación

Metabolism and Disposition Studies

Studies on related compounds, such as orexin receptor antagonists and benzamides, have shown significant insights into their metabolism and disposition within biological systems. For instance, the metabolism and disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were explored, revealing its principal elimination via feces and detailed metabolite profiling through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy. Such studies are crucial for understanding the pharmacokinetic properties of therapeutic agents, including their metabolic pathways, elimination routes, and potential metabolites, which could inform the research applications of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide in drug development (Renzulli et al., 2011).

Antipathogenic Activity

Research on thiourea derivatives, closely related to the structural framework of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide, has demonstrated significant antipathogenic activities, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of specific substituents on the thiourea moiety, similar to the functional groups in the compound of interest, is linked with enhanced antimicrobial properties. This suggests potential research applications of the compound in developing new antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Heterogeneous Catalysis

In the field of catalysis, compounds featuring benzamide and thiophene units have been utilized to construct covalent organic frameworks (COFs) with amide functionalization. These COFs exhibit efficient catalytic activity for reactions such as the Knoevenagel condensation, indicating the potential of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide in catalyzing organic transformations. The research points towards applications in developing novel catalysts for organic synthesis, leveraging the structural attributes of the compound (Li et al., 2019).

Molecular Docking and Enzyme Inhibition

Thiophene derivatives have also been investigated for their potential as enzyme inhibitors, with studies on thiophene-2-carboxamide Schiff base derivatives revealing promising activity against cholinesterases. This suggests the role of such compounds in neurological research, particularly in studying neurodegenerative diseases like Alzheimer's. The compound of interest could thus be explored for its enzyme inhibition capabilities, contributing to the development of therapeutic agents (Kausar et al., 2021).

Propiedades

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO3S2/c19-18(20,21)25-13-3-1-11(2-4-13)17(24)22-9-14-5-6-15(27-14)16(23)12-7-8-26-10-12/h1-8,10H,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBVMXWFWKQFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2868782.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)

![2-Chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2868788.png)

![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2868789.png)

![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)